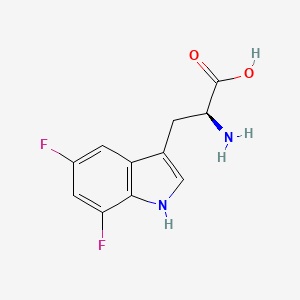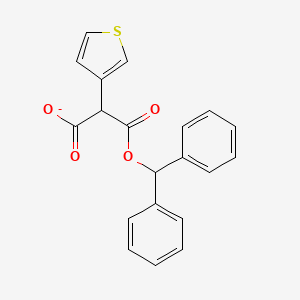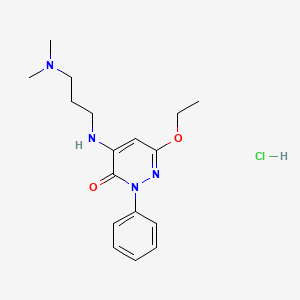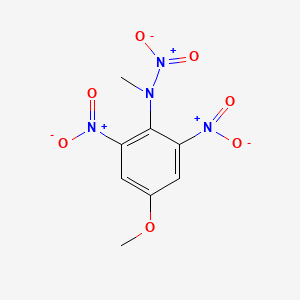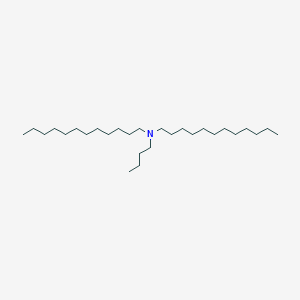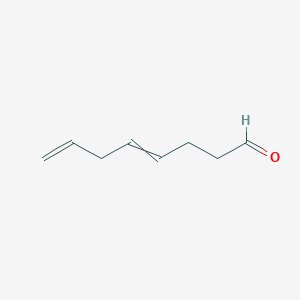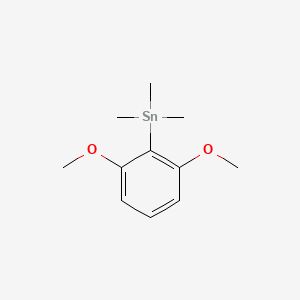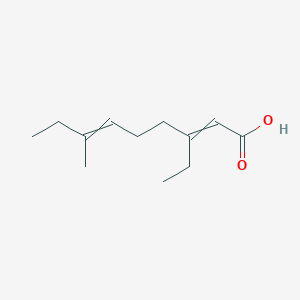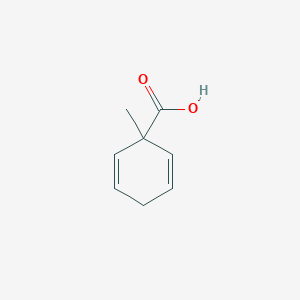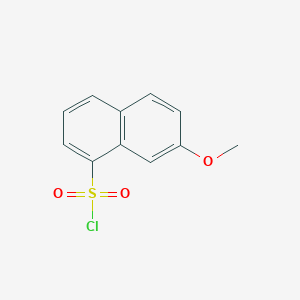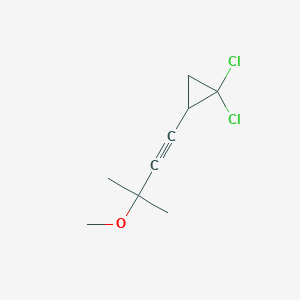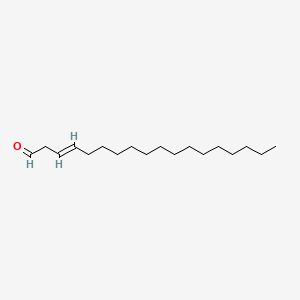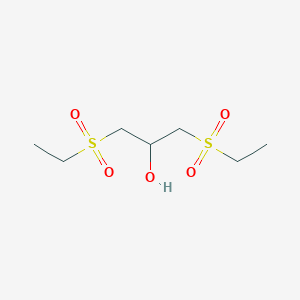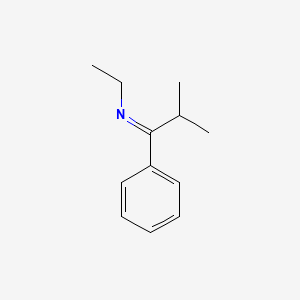
(1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is a tertiary amine characterized by the presence of an ethyl group, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine typically involves the alkylation of secondary amines. One common method is the reductive amination of aldehydes or ketones with secondary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . Another method involves the nucleophilic substitution reaction between an alkyl halide and a secondary amine .
Industrial Production Methods
Industrial production of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems, such as dopamine and serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-phenylpropylamine
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methyl group attached to the nitrogen atom differentiates it from other similar compounds .
Eigenschaften
CAS-Nummer |
55007-52-8 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-ethyl-2-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C12H17N/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
APYGWKLAHMMFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(C1=CC=CC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


